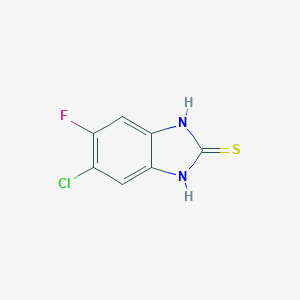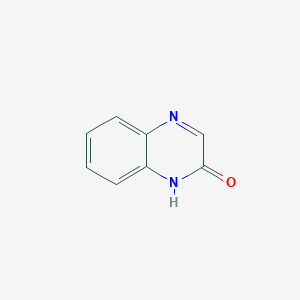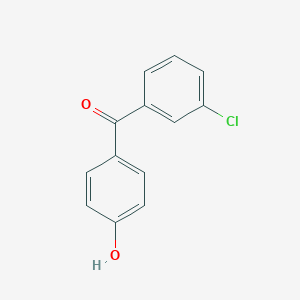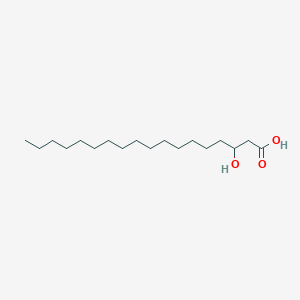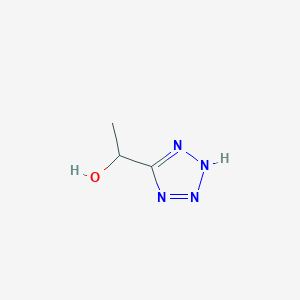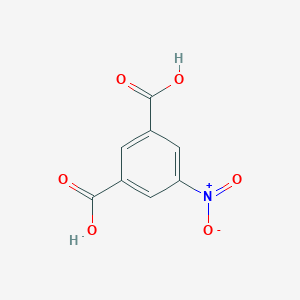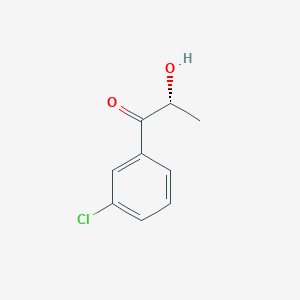
4H-Cyclopenta(def)chrysene
説明
4H-Cyclopenta(def)chrysene, also known as 4,5-METHANOCHRYSENE or 4,5-Methylenechrysene, is a chemical compound with the molecular formula C19H12 . It has an average mass of 240.299 Da and a monoisotopic mass of 240.093903 Da .
Synthesis Analysis
The synthesis of 4H-Cyclopenta(def)chrysene and other methylene-bridged polycyclic hydrocarbons has been documented in scientific literature . The synthesis process involves complex chemical reactions and procedures .Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta(def)chrysene is complex, with a large number of carbon and hydrogen atoms . The structure can be analyzed using various techniques, including spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 4H-Cyclopenta(def)chrysene are complex and involve multiple steps . These reactions can lead to the formation of various metabolites .Physical And Chemical Properties Analysis
4H-Cyclopenta(def)chrysene has a density of 1.3±0.1 g/cm3, a boiling point of 470.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 70.5±0.8 kJ/mol and a flash point of 229.5±14.5 °C .科学的研究の応用
Metabolic Activation in Human Cells
4H-Cyclopenta[def]chrysene (C[def]C) undergoes metabolic activation in human mammary carcinoma MCF-7 cells, producing DNA-reactive metabolites. This process involves the formation of trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites, with both methylene-bridged and bay region dihydrodiol epoxides detected as adducts in DNA (Agarwal et al., 1999).
Mutagenicity and Tumor-Initiating Activity
Studies on derivatives of 4H-Cyclopenta[def]chrysene have shown mutagenic activity in Salmonella typhimurium and tumor-initiating activity on mouse skin. The compound 4H-Cyclopenta[def]chrysene was found to be highly tumorigenic in these studies (Rice et al., 1985).
Arenium Ions from Methylene-Bridged PAHs
Arenium ions, derived from large methylene-bridged PAHs like 4H-Cyclopenta[def]chrysene, have been investigated. These studies have provided insights into the charge delocalization modes in these carbocations and their relationship with biological electrophiles formed by epoxide ring opening in metabolites (Laali et al., 2001).
Stable Ion Studies and Charge Distribution
Investigations on the NMR characteristics and charge distribution in chrysenium cations, including those derived from 4H-Cyclopenta[def]chrysene, have been conducted to evaluate the relationships between charge delocalization and metabolic activation pathways (Laali et al., 1997).
Synthesis of Methylene-Bridged Polyarenes
A study on the synthesis of methylene-bridge polyarenes, including 4H-Cyclopenta[def]chrysene, has been conducted. These syntheses are based on cyclopenta[def]phenanthrene, a hydrocarbon with a pre-existing methylene bridge. The synthesis of such polyarenes is crucial due to their potential as environmental pollutants and carcinogens (Yang & Harvey, 1992).
Photooxidation and Radical Cation Studies
Research on the photooxidation of 4H-Cyclopenta[def]phenanthrene and 4H-Cyclopenta[def]chrysene led to the formation of corresponding benzylic ketones and alcohols. These studies are significant for understanding the photophysical properties of these compounds (Wang et al., 1995).
Electrophilic Substitution Reactions
The electrophilic bromination and formylation of methylene-bridged polycyclic aromatic hydrocarbons, including 4H-Cyclopenta[def]chrysene, were investigated, showing high regioselectivity and yielding predominantly a single major isomeric product (Abu-shqara et al., 1992).
Spectroscopic Investigations
Spectroscopic studies of 4H-Cyclopenta(def)phenanthren-4-one, a derivative of 4H-Cyclopenta[def]phenanthrene, provide insights into the electronic π-π * transitions, which are crucial for understanding the photophysical behavior of these compounds (Favini et al., 1975).
Novel Polymer Synthesis
A study on the synthesis of a novel conjugated polymer using 4H-cyclopenta[def]phenanthrene as a derivative demonstrates the potential of these compounds in material science and electroluminescent applications (Song et al., 2009).
Safety And Hazards
The safety data sheets for 4H-Cyclopenta(def)chrysene indicate that it may pose certain hazards. If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, and consult a doctor .
将来の方向性
特性
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQLJVKXFXBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174043 | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Cyclopenta(def)chrysene | |
CAS RN |
202-98-2 | |
| Record name | 4H-Cyclopenta[def]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-CYCLOPENTA(DEF)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






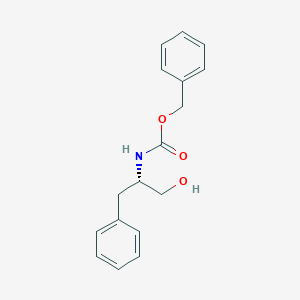
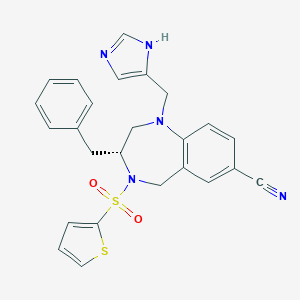
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
